3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroquinoline and benzamide moieties1.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzamide and tetrahydroquinoline moieties might undergo different types of reactions1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and stability1.
Scientific Research Applications
Synthesis of Bioactive Molecules
The synthesis of various bioactive molecules, including those with fluoro and sulfonyl substituents, highlights the compound's utility in creating pharmacologically relevant entities. These synthesized molecules have been evaluated for a range of biological activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Evaluation
1,4-Naphthoquinone derivatives, which share structural motifs with the compound , have demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates the potential of these compounds in cancer therapy, especially considering their low toxicity in normal human kidney cells and their ability to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Catalytic Synthesis Applications
The compound's framework has been utilized in catalytic synthesis processes, such as the rhodium-catalyzed synthesis of highly functionalized bromo derivatives, indicating its role in facilitating complex chemical reactions (He et al., 2016).
Inhibition of Biochemical Processes
Derivatives related to this compound have been studied for their inhibitory effects on specific enzymes, demonstrating the potential for therapeutic applications in treating diseases or conditions associated with these enzymes (Blank et al., 1980).
Antimicrobial and Antiviral Activities
The compound's derivatives have shown significant antimicrobial and antiviral activities, indicating their potential as therapeutic agents against a range of pathogens (Desai, Vaghani, & Shihora, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGRLQXPMRGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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